molecular formula C12H11NO5 B8305466 Methyl 5-(2-nitrophenyl)-3-oxopent-4-enoate

Methyl 5-(2-nitrophenyl)-3-oxopent-4-enoate

Cat. No. B8305466
M. Wt: 249.22 g/mol
InChI Key: CJBFCOOECPQZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(2-nitrophenyl)-3-oxopent-4-enoate is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(2-nitrophenyl)-3-oxopent-4-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(2-nitrophenyl)-3-oxopent-4-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-(2-nitrophenyl)-3-oxopent-4-enoate

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

methyl 5-(2-nitrophenyl)-3-oxopent-4-enoate

InChI

InChI=1S/C12H11NO5/c1-18-12(15)8-10(14)7-6-9-4-2-3-5-11(9)13(16)17/h2-7H,8H2,1H3

InChI Key

CJBFCOOECPQZDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the first step of the synthesis 2-nitro-benzaldehyde is reacted with methyl acetoacetate in the presence of a catalytic amount (0.01-0.7 mole, related to 1 mole of methyl acetoacetate) of piperidine acetate to give methyl-2-nitro-benzylidene-acetoacetate with a high yield of about 97%. This product is reacted after or without isolation with methyl-3-amino-crotonate. The yield of the second step is 87%, the total yield of both steps amounts to 84.4%. According to the disclosure of the cited Hungarian patent the thin layer chromatogram of the nifedipine thus obtained shows no by-products (Merck-type plate coated with kieselgel; developed with a 3:2:5 mixture of chloroform, acetone and petrolether).
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0.355 (± 0.345) mol
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